molecular formula C7H6N2OS B3323227 4-Methoxythieno[3,2-d]pyrimidine

4-Methoxythieno[3,2-d]pyrimidine

Cat. No.: B3323227
M. Wt: 166.20 g/mol
InChI Key: YDKUAOWCMDNAEX-UHFFFAOYSA-N
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Description

4-Methoxythieno[3,2-d]pyrimidine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, serving as a versatile scaffold for the development of novel therapeutics. This heterocyclic structure is a core building block in designing potent and selective kinase inhibitors. Primary research applications center on oncology, particularly in developing inhibitors for the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC). The thieno[3,2-d]pyrimidine core is a privileged structure in drug discovery, and derivatives based on this skeleton have demonstrated promising efficacy against resistant forms of EGFR, such as the EGFRL858R/T790M mutant . Researchers have integrated this core structure into targeted compounds that show high kinase inhibitory activity and effective anti-proliferation effects in cellular assays . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is strictly for use in laboratory research by qualified professionals. AiFChem products are designed for scientific research only and are not for animal or personal utilization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxythieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c1-10-7-6-5(2-3-11-6)8-4-9-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKUAOWCMDNAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=C1SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-172 involves the construction of the thienopyrimidine scaffold. The process typically starts with the chlorinated thienopyrimidone, which undergoes lithiation and halogenation to introduce the desired functionality while maintaining workable yields. An amine is then introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .

Industrial Production Methods: While specific industrial production methods for OSM-S-172 are not well-documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of automated synthesis and purification techniques can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: OSM-S-172 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert OSM-S-172 into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .

Scientific Research Applications

Anticancer Activity

4-Methoxythieno[3,2-d]pyrimidine derivatives have been explored as bioisosteric analogues of established anticancer agents. A study demonstrated their antiproliferative effects on human colorectal cancer cell lines HT-29 and Caco-2. The compounds exhibited inhibitory effects comparable to that of MPC-6827, a known anticancer drug. Specifically, at concentrations of 5 µM and 10 µM, compounds 4a and 4c showed significant inhibition of cancer cell proliferation, with a maximum inhibition of 45% observed after 72 hours of treatment with 4c .

Table 1: Antiproliferative Activity of this compound Derivatives

CompoundCell LineConcentration (µM)Inhibition (%) after 72h
4aCaco-2530
4aCaco-21045
4cHT-29530
4cHT-291045

FGFR1 Inhibition

Recent research has identified certain derivatives of this compound as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). A series of compounds were synthesized and evaluated for their ability to inhibit FGFR1 activity using a radiolabeled ATP assay. Notably, nine compounds demonstrated IC50 values ranging from 0.9 to 5.6 µM, indicating their potential as therapeutic agents targeting FGFR1 .

Table 2: FGFR1 Inhibition by this compound Derivatives

Compound IDIC50 (µM)Residual Activity (%)
Compound A0.933
Compound B5.621

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the thieno[3,2-d]pyrimidine core can significantly influence biological activity. For instance, changes at specific positions on the molecule can enhance or diminish its potency against cancer cell lines or FGFR1 inhibition. The insights gained from these studies are crucial for the design of more effective analogues .

Synthesis Techniques

The synthesis of these compounds typically involves microwave-assisted chemical processes, which enhance yield and reduce reaction times. The methodologies employed are critical in developing new derivatives with improved biological activities .

Case Studies

Several case studies highlight the efficacy of these compounds in preclinical settings:

  • Case Study on Anticancer Activity : In a comparative study with MPC-6827, compounds 4a and 4c were shown to have similar mechanisms of action, leading to apoptosis in cancer cells through disruption of the cell cycle.
  • Case Study on FGFR1 Inhibitors : The most active compound from the FGFR1 inhibition study was characterized by its binding mode within the ATP-binding pocket, showcasing its potential as a selective inhibitor for therapeutic applications .

Mechanism of Action

The mechanism of action of OSM-S-172 involves its interaction with specific molecular targets. In the case of malaria, the compound targets the Plasmodium falciparum asparaginyl-tRNA synthetase, inhibiting protein translation and activating the amino acid starvation response. This inhibition occurs via enzyme-mediated production of an Asn-OSM-S-172 adduct, which disrupts the parasite’s protein synthesis machinery .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Structural Features Biological Activity Potency (IC50) Key Findings
4-Methoxythieno[3,2-d]pyrimidine Methoxy at C4, thieno[3,2-d]pyrimidine core FGFR1 inhibition, anticancer 0.9 µM (FGFR1) Hydrogen bond acceptors at R4/R5 enhance activity; metabolic stability
4-Chloro-6-methylthieno[3,2-d]pyrimidine Chloro at C4, methyl at C6 Intermediate for functionalization N/A Chlorine enhances reactivity for nucleophilic substitution
4-Morpholinothieno[3,2-d]pyrimidine Morpholine at C4 Anticancer (H460, MDA-MB-231) 0.003 µM (H460) 3,4-Methylenedioxy phenyl group boosts cytotoxicity by 290-fold vs. controls
Thieno[2,3-d]pyrimidine Thiophene fused at [2,3] position Kinase inhibition, antimicrobial Variable Less potent than [3,2-d] isomers due to altered ring strain and H-bonding
Pyrrolo[3,2-d]pyrimidine Pyrrole fused at [3,2] position ALK inhibition (G1202R mutant) 5 nM (ALK) Superior to thieno analogues in overcoming drug-resistant ALK mutations

Activity and Selectivity

  • FGFR1 Inhibition: this compound derivatives outperform quinazoline and oxindole-based inhibitors in binding affinity, attributed to the thiophene ring's electron-rich environment and methoxy group's H-bond acceptor capacity .
  • Anticancer Activity: 4-Morpholino derivatives (e.g., compound 11c) exhibit 1.6- to 290-fold greater cytotoxicity than GDC-0941 (a PI3K inhibitor), highlighting the importance of substituent flexibility . In contrast, pyrrolo[3,2-d]pyrimidines show superior activity against ALK mutants (e.g., IC50 = 37 nM for G1202R) due to enhanced steric compatibility with kinase pockets .
  • Synthetic Utility: Thieno[2,3-d]pyrimidines are more accessible synthetically via 4-chloropyrimidine intermediates but exhibit lower kinase selectivity compared to [3,2-d] isomers .

Structure-Activity Relationship (SAR) Insights

  • Substituent Position :
    • C4 Methoxy : Critical for FGFR1 inhibition (e.g., compound 13 , IC50 = 0.9 µM) .
    • C6 Methyl : Enhances metabolic stability but reduces solubility (e.g., CAS 108134-22-1) .
    • C4 Morpholine : Improves anticancer activity by facilitating π-π stacking with kinase domains .
  • Ring System: Thieno[3,2-d]pyrimidine > Thieno[2,3-d]pyrimidine in kinase inhibition due to planar conformation and optimal dihedral angles . Pyrrolo[3,2-d]pyrimidine > Thieno[3,2-d]pyrimidine in overcoming ALK resistance mutations (e.g., G1202R) .

Biological Activity

4-Methoxythieno[3,2-d]pyrimidine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities against various targets. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research studies.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

  • Condensation Reactions : The initial step often includes the condensation of thiophene derivatives with pyrimidine precursors under specific conditions to yield thienopyrimidine structures.
  • Substitution Reactions : Following the formation of the thienopyrimidine core, methoxy groups can be introduced using nucleophilic aromatic substitution methods.
  • Purification : The final products are purified through column chromatography to obtain pure this compound derivatives.

Inhibition of Enzymes

Research has shown that this compound exhibits inhibitory activity against several enzymes:

  • FGFR1 Inhibition : A study demonstrated that various derivatives of thieno[3,2-d]pyrimidines, including 4-methoxy variants, showed IC50 values ranging from 0.9 to 5.6 μM against FGFR1, indicating significant inhibitory potential . This suggests that these compounds could serve as therapeutic agents in conditions where FGFR1 is implicated.
  • 17β-HSD Inhibition : Another study evaluated the ability of thienopyrimidine derivatives to inhibit 17β-hydroxysteroid dehydrogenases (17β-HSD). Compounds were tested at a concentration of 1 µM, with some showing moderate inhibition (e.g., 36% inhibition for specific analogs) .

Antitumor Activity

The antitumor properties of this compound have been explored in various cancer cell lines:

  • Cytotoxicity Assays : In vitro assays indicated that certain thieno[3,2-d]pyrimidines exhibited significant cytotoxic effects against cancer cell lines such as H1975 and A549. For instance, compounds were evaluated for their ability to inhibit cell proliferation with IC50 values indicating effective anti-proliferative activity .
  • Mechanism of Action : The antitumor activity is believed to be mediated through the inhibition of key signaling pathways involved in tumor growth and survival. For example, compounds targeting EGFR and VEGF pathways have been noted for their potential in treating triple-negative breast cancer .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Functional Group Modifications : Variations in substituents on the thieno[3,2-d]pyrimidine core have been shown to impact biological activity significantly. For instance, different aryl groups and methoxy substitutions have been correlated with enhanced enzyme inhibition and cytotoxicity .
  • Binding Affinity Studies : Molecular docking studies have provided insights into how these compounds interact with target enzymes at the molecular level. The binding modes suggest that modifications can lead to improved affinity and selectivity for FGFR1 and other targets .

Data Summary

The following table summarizes key findings related to the biological activity of this compound derivatives:

CompoundTargetIC50 (μM)Activity Description
This compoundFGFR10.9 - 5.6Significant inhibitor
Various Thienopyrimidines17β-HSD~36% @ 1 µMModerate inhibition
Thienopyrimidine DerivativesCancer Cell LinesVariesAntiproliferative effects observed

Q & A

Q. What are the common synthetic routes for 4-Methoxythieno[3,2-d]pyrimidine derivatives?

The synthesis typically involves cyclization reactions using aminothiophene precursors. A modified Niementowski reaction employs 2-amino-3-methoxycarbonylthiophene heated in formamide at 200°C to form the pyrimidine ring, followed by chlorination with POCl₃ to introduce reactive sites for functionalization . Alternatively, 3-amino-4-cyano-2-thiophenecarboxamides can be cyclized in formic acid to yield thieno[3,2-d]pyrimidin-4-ones, which undergo methoxylation via nucleophilic substitution . Key considerations include maintaining anhydrous conditions and optimizing reaction times to prevent side reactions.

Q. How is the structure of thieno[3,2-d]pyrimidine derivatives characterized using NMR spectroscopy?

¹H NMR analysis reveals distinct coupling patterns. In DMSO-d₆, the methoxy group at position 4 appears as a singlet at δ 3.85–3.90 ppm, while thiophene protons show vicinal coupling (J = 5.2–5.8 Hz). The absence of long-range coupling between thiophene H-2 and pyrimidine H-5 confirms the [3,2-d] fusion pattern, differentiating it from [2,3-d] isomers . Solvent choice significantly impacts shifts; CDCl₃ causes upfield shifts of 0.1–0.3 ppm for aromatic protons .

Q. Which biological targets are associated with this compound in medicinal chemistry?

This scaffold is explored for kinase inhibition:

  • mTOR inhibitors : Fluoromethyl groups at C-6 enhance binding to the hydrophobic pocket .
  • PI3Kα inhibitors : 4-Methoxy with 2-(piperazin-1-yl)methyl substitutions improve cellular potency (IC₅₀ = 9 nM) .
  • FGFR1 inhibitors : Molecular docking identifies interactions with gatekeeper residues .
  • CHK1 inhibitors : Disubstituted derivatives show nanomolar activity in cell-cycle arrest assays .

Advanced Research Questions

Q. What strategies optimize the kinase inhibitory activity of this compound derivatives?

Key approaches include:

  • C-6 modifications : Fluoromethyl groups increase mTOR binding affinity by 3–5 fold .
  • Hydrogen-bond acceptors : Pyrimidinone derivatives enhance selectivity for PI3Kα over PI3Kγ (20-fold) .
  • Computational design : Docking studies (Glide XP) guide substituent selection to target FGFR1's ATP-binding pocket .

Q. How do researchers address contradictory bioactivity data between in vitro and in vivo studies?

Discrepancies often arise from pharmacokinetic limitations. For example:

  • Rapid hepatic clearance (t₁/₂ < 1 hr in mice) is mitigated by trifluoromethyl substituents, increasing plasma exposure 3-fold .
  • Phosphate prodrugs improve oral bioavailability from 12% to 58% in rodents .
  • Ex vivo assays validate target engagement (e.g., phospho-Akt inhibition at 6h post-dose) .

Q. What computational methods support the rational design of this compound-based inhibitors?

  • Molecular docking : Predicts binding modes with FGFR1's hinge region (Glide SP/XP scoring) .
  • SAR analysis : Identifies critical substituents (e.g., 4-methoxy for PI3Kα selectivity) .
  • ADMET prediction : Tools like Schrödinger’s QikProp assess solubility (>50 μM) and CYP450 interactions .

Q. How are solubility and bioavailability enhanced in thieno[3,2-d]pyrimidine derivatives?

Strategies include:

  • Polar substituents : Methoxy or morpholino groups improve aqueous solubility (logP reduction from 3.2 to 2.1) .
  • Prodrug approaches : Phosphate esters increase intestinal absorption by 4-fold in rat models .
  • Co-solvent systems : Use of PEG-400 in formulation enhances dissolution rates by 70% .

Q. What methodologies validate target selectivity in complex biological systems?

  • Kinase profiling panels : Test against 50+ kinases to identify off-target effects (e.g., <10% inhibition of VEGFR2 at 1 μM) .
  • CRISPR knockouts : Confirm on-target activity by comparing IC₅₀ values in wild-type vs. FGFR1-null cell lines .
  • CETSA (Cellular Thermal Shift Assay) : Measures target engagement through thermal stabilization of mTOR in lysates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.